molecular formula C18H19N5O B2809418 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034288-12-3

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2809418
CAS No.: 2034288-12-3
M. Wt: 321.384
InChI Key: AFJUACSNGAOOFI-UHFFFAOYSA-N
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Description

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a versatile chemical with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with quinoxaline under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (1-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
  • (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanol
  • (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)ethanone

Uniqueness

What sets (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and development across various fields .

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-10-8-14(21-22)13-5-4-9-23(12-13)18(24)17-11-19-15-6-2-3-7-16(15)20-17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUACSNGAOOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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